molecular formula C10H11NO4S2 B2750634 [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate CAS No. 672951-62-1

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate

Cat. No. B2750634
CAS RN: 672951-62-1
M. Wt: 273.32
InChI Key: CNIOBOXOSFMMJE-DHZHZOJOSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molar mass, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Pt(II)-complexes with an alanine-based amino acid ligand bearing a substituted triazolyl-thione group showed moderate cytotoxic activity on cancer cells. These complexes demonstrated the ability to bind DNA sequences, suggesting potential applications in cancer therapy (Riccardi et al., 2019).
  • A series of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids demonstrated significant antiproliferative effects against various cancer cell lines, indicating their potential as therapeutic agents (Božić et al., 2017).
  • The synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates and their biological activity against bacterial strains and yeast highlight their potential in antimicrobial applications (Hachama et al., 2013).

Anticancer and Antimicrobial Applications

  • The anticancer activity of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives against human colon cancer, breast cancer, and myelogenous leukemia cell lines highlights the therapeutic potential of these compounds (Božić et al., 2017).
  • Synthesized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives showed promising biological activity, offering a new avenue for drug discovery and development (Li et al., 2014).

Photophysical and Material Science Applications

  • The development of thieno[2,3-b]pyridine derivatives through DIPEA catalyzed synthesis, along with their photophysical properties, suggests potential applications in material science and organic electronics (Ershov et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 6N-306S, are the G-protein coupled (CB1) cannabinoid receptor and human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . These targets play crucial roles in various biological processes. The CB1 receptor is involved in mediating the effects of cannabinoids, while 11 βHSD1 is involved in the regulation of glucocorticoid action within cells.

Mode of Action

The compound interacts with its targets through a process that involves binding interactions . The exact nature of these interactions is not fully understood, but they likely involve the formation of non-covalent bonds between the compound and its targets. This binding can lead to changes in the conformation and activity of the targets, which can have downstream effects on cellular processes.

Biochemical Pathways

The compound affects several biochemical pathways. It is assimilated through fatty acid degradation , with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . These pathways are involved in energy production and the regulation of various metabolic processes.

Pharmacokinetics

It is known that the compound is taken up at an initial rate of3.8×10 –9 nmol/cell/hr and utilized as a carbon source in concentrations ranging from 10 μM to 1 mM , suggesting a broad range of acclimation to its availability.

Result of Action

The molecular and cellular effects of the compound’s action are complex and depend on the specific context. It is known that the compound can causecatastrophic DNA damage in cells harboring synthetic lethal genomic alterations . This can lead to cell death and has potential implications for the treatment of certain types of cancer.

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, such as toxicity, flammability, or environmental hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or materials science .

properties

IUPAC Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S2/c1-2-9(12)15-11-8-4-6-17(13,14)10-7(8)3-5-16-10/h3,5H,2,4,6H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIOBOXOSFMMJE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON=C1CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O/N=C/1\CCS(=O)(=O)C2=C1C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate

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